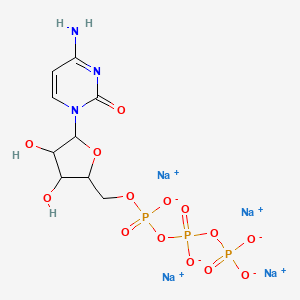

Cytidine 5'-triphosphate sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cytidine 5’-triphosphate sodium salt is a nucleoside triphosphate that plays a crucial role in various biochemical processes. It is a pyrimidine nucleotide that is integral to the synthesis of RNA by RNA polymerases. This compound is involved in phospholipid anabolism and can cross the blood-cerebrospinal fluid barrier, making it significant in both cellular metabolism and neurological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cytidine 5’-triphosphate sodium salt typically involves the phosphorylation of cytidine. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses cytidine kinase, which catalyzes the phosphorylation of cytidine to cytidine monophosphate, followed by further phosphorylation to cytidine diphosphate and finally to cytidine triphosphate.

Industrial Production Methods: Industrial production of cytidine 5’-triphosphate sodium salt generally employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce the nucleotide. The fermentation broth is then subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Cytidine 5’-triphosphate sodium salt undergoes several types of chemical reactions, including:

Phosphorylation: It can donate a phosphate group to other molecules.

Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.

Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly in the synthesis of RNA.

Common Reagents and Conditions:

Phosphorylation: ATP and specific kinases are commonly used.

Hydrolysis: Acidic or enzymatic conditions facilitate this reaction.

Substitution: RNA polymerases and ribonucleotide triphosphates are involved in RNA synthesis.

Major Products:

Phosphorylation: Cytidine diphosphate and cytidine monophosphate.

Hydrolysis: Cytidine diphosphate and inorganic phosphate.

Substitution: RNA strands incorporating cytidine residues

Scientific Research Applications

Cytidine 5’-triphosphate sodium salt has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of RNA and as a substrate in various enzymatic reactions.

Biology: It plays a role in cellular metabolism and is involved in the synthesis of phospholipids and glycoproteins.

Medicine: It is studied for its potential therapeutic effects in neurological disorders due to its ability to cross the blood-cerebrospinal fluid barrier.

Industry: It is used in the production of RNA-based products and as a biochemical reagent in various assays

Mechanism of Action

Cytidine 5’-triphosphate sodium salt exerts its effects primarily through its role as a substrate for RNA polymerases during RNA synthesis. It is incorporated into the growing RNA chain, facilitating the transcription process. Additionally, it acts as a coenzyme in the synthesis of phospholipids and glycoproteins, contributing to cellular membrane integrity and function .

Comparison with Similar Compounds

Adenosine 5’-triphosphate (ATP): Another nucleoside triphosphate involved in energy transfer.

Guanosine 5’-triphosphate (GTP): Plays a role in protein synthesis and signal transduction.

Uridine 5’-triphosphate (UTP): Involved in carbohydrate metabolism and RNA synthesis.

Uniqueness: Cytidine 5’-triphosphate sodium salt is unique due to its specific role in RNA synthesis and its involvement in phospholipid metabolism. Unlike ATP, which is primarily an energy carrier, cytidine 5’-triphosphate sodium salt is more specialized in its functions related to nucleic acid and lipid synthesis .

This comprehensive overview highlights the importance and versatility of cytidine 5’-triphosphate sodium salt in various scientific and industrial applications. Its unique properties and functions make it a valuable compound in biochemical research and beyond.

Properties

Molecular Formula |

C9H12N3Na4O14P3 |

|---|---|

Molecular Weight |

571.08 g/mol |

IUPAC Name |

tetrasodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4 |

InChI Key |

ADFZKEPUVVAOFV-UHFFFAOYSA-J |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(6-Amino-10-oxa-3,5,7,9-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12081722.png)

![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)